Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL typically involves the reaction of 4-isopropylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylpyrrolidine-3-carboxylic acid
- Methyl 4-isopropylpyrrolidine-3-carboxylate
- 4-Isopropylpyrrolidine-3-carboxylic acid ethyl ester
Uniqueness
TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMLBMOIIGANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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